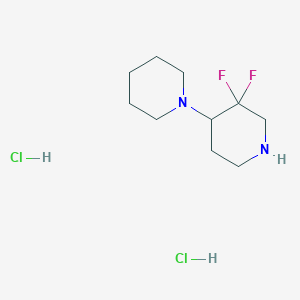

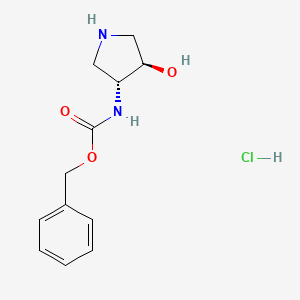

Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Vue d'ensemble

Description

Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a compound that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into related carbamate compounds and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of related carbamate compounds is well-documented. For instance, alkyl 4-chlorobenzoyloxycarbamates have been prepared as nitrogen sources for use in the intermolecular Sharpless aminohydroxylation reaction, which is effective under base-free conditions . Additionally, asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid, which shares a structural motif with the compound of interest, has been achieved through diastereoselective conjugate addition, yielding both cis- and trans-stereoisomers with high diastereomeric and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of carbamate compounds can be complex and is often characterized using various analytical techniques. For example, novel co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol with hydroxyl benzoic acids were characterized by X-ray single-crystal, fluorescence spectroscopy, and thermal analysis, providing detailed insights into their molecular scaffolding .

Chemical Reactions Analysis

Carbamate compounds participate in a variety of chemical reactions. The ring transformation of 2-furylcarbamates to 5-hydroxy-3-pyrrolin-2-ones involves an equilibrium between different tautomers, which is influenced by the electronic and steric factors of substituents on the benzene ring . This indicates that the reactivity of such compounds can be fine-tuned by modifying their structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are crucial for their potential applications. For instance, the hydro-lipophilic properties of fluorinated benzyl carbamates of 4-aminosalicylanilides were investigated, revealing correlations between lipophilicity and chemical structure . Such properties are significant when considering the biological activity of these compounds.

Applications De Recherche Scientifique

Intermediate in Pharmaceutical Production

Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride serves as an advantageous intermediate in the production of pharmaceutically effective compounds. It is used in processes for synthesizing active substances with potential therapeutic applications (Fort, 2002).

Catalysis in Organic Synthesis

This compound plays a role in organic synthesis, particularly in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. It has shown effectiveness in forming piperidine derivatives and facilitating the formation of oxygen heterocycles through hydroalkoxylation (Zhang et al., 2006).

LSD1 Inhibition Research

It has been explored as an LSD1 inhibitor. The pure diastereomers of this compound, obtained through enantiospecific synthesis and chiral HPLC separation, have shown potential in inhibiting LSD1, with implications for the treatment of certain medical conditions (Valente et al., 2015).

Development of Pyrrolidine Derivatives

The compound is involved in the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. These scaffolds are significant in clinical drugs due to their various biological activities (Prasad et al., 2021).

Propriétés

IUPAC Name |

benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,13,15H,6-8H2,(H,14,16);1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEIDTHNPQNKOS-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole](/img/structure/B3034569.png)

![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)

![1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol](/img/structure/B3034583.png)